molecular formula C11H9NO6 B8498588 3-Allyloxycarbonyl-5-nitrobenzoic acid

3-Allyloxycarbonyl-5-nitrobenzoic acid

Cat. No. B8498588
M. Wt: 251.19 g/mol
InChI Key: WLHMJNHPHPGRHS-UHFFFAOYSA-N
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Patent
US06541491B1

Procedure details

Starting material (1(c)) was prepared as described in Example 1. Starting material 7(d) was prepared as follows. A mixture of potassium carbonate (17.00 g), 5-nitro-isophthalic acid (52.00 g), allyl bromide and dimethylacetamide (400 ml) was stirred at 90° for 4 h. Dimethylacetamide was evaporated away under reduced pressure and the residue was dissolved in ethyl acetate, washed with water (2×300 ml) and then extracted with aqueous saturated sodium bicarbonate solution (3×300 ml). The extracts were combined, acidified to pH 4 with concentrated hydrochloric acid and reextracted with ethyl acetate (2×300 ml). The extracts were combined, washed with water (300 ml), dried over magnesium sulphate and evaporated under reduced pressure to give 5-nitro-isophthalic acid 3-allyl ester (7(a)) as a cream solid (39.48 g).
Name
material ( 1(c) )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:25]=CC(COC(N2CC(SC(=O)C)CC2C(O)=O)=O)=C[CH:5]=1)([O-])=O.[C:26](=[O:29])([O-])[O-].[K+].[K+].[N+:32]([C:35]1[CH:36]=[C:37]([C:44]([OH:46])=[O:45])[CH:38]=[C:39]([CH:43]=1)[C:40]([OH:42])=[O:41])([O-:34])=[O:33].[CH2:47](Br)[CH:48]=[CH2:49]>CC(N(C)C)=O>[CH2:47]([O:46][C:44](=[O:45])[C:37]1[CH:38]=[C:39]([C:40](=[O:42])[N:1]([O:29][CH3:26])[CH3:4])[CH:43]=[C:35]([NH2:32])[CH:36]=1)[CH:48]=[CH2:49].[CH2:25]([O:45][C:44](=[O:46])[C:37]1[CH:38]=[C:39]([CH:43]=[C:35]([N+:32]([O-:34])=[O:33])[CH:36]=1)[C:40]([OH:42])=[O:41])[CH:4]=[CH2:5] |f:1.2.3|

Inputs

Step One
Name
material ( 1(c) )
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)N2C(CC(C2)SC(C)=O)C(=O)O)C=C1
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
52 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 90° for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
Dimethylacetamide was evaporated away under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous saturated sodium bicarbonate solution (3×300 ml)
WASH
Type
WASH
Details
washed with water (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=C)OC(C1=CC(=CC(=C1)C(N(C)OC)=O)N)=O
Name
Type
product
Smiles
C(C=C)OC(C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 39.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.